

# gedatolisib pan-class I PI3K isoform inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

[Get Quote](#)

## Mechanism of Action and Rationale

The PI3K/AKT/mTOR (PAM) pathway is a critical signaling network that regulates cell metabolism, survival, proliferation, and protein synthesis. It is frequently dysregulated in cancer [1] [2]. **Gedatolisib's** design addresses key limitations of single-node PAM inhibitors.

- **Comprehensive Pathway Inhibition:** **Gedatolisib** directly inhibits all class I PI3K catalytic subunits (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , p110 $\delta$ ) and both mTORC1 and mTORC2 with low nanomolar potency (**IC<sub>50</sub>: 0.4-8 nM** for PI3K isoforms; **1 nM** for mTOR) [3]. This multi-node blockade overcomes feedback loops where inhibiting one node (e.g., mTORC1) can paradoxically activate upstream PI3K signaling [4].
- **Overcoming Adaptive Resistance:** Inhibiting all four PI3K isoforms prevents compensatory activation of non-targeted isoforms, a common resistance mechanism with isoform-specific inhibitors (e.g., PI3K $\alpha$ -specific alpelisib) [1] [4]. This makes **gedatolisib** effective across a wider range of PAM pathway abnormalities.

The following diagram illustrates the PAM pathway and the points where **gedatolisib** acts.



[Click to download full resolution via product page](#)

## Quantitative Inhibition Data

The table below summarizes the **in vitro** inhibitory potency (IC<sub>50</sub>) of **gedatolisib** against its primary targets, demonstrating uniform nanomolar potency [3].

| Target     | IC <sub>50</sub> (nM) |
|------------|-----------------------|
| PI3K p110α | 0.4                   |
| PI3K p110β | 6                     |
| PI3K p110γ | 6                     |
| PI3K p110δ | 8                     |

| Target | IC <sub>50</sub> (nM) |
|--------|-----------------------|
| mTOR   | 1                     |

## Preclinical Efficacy vs. Single-Node Inhibitors

Preclinical studies directly compared **gedatolisib** with FDA-approved single-node PAM inhibitors across breast and prostate cancer models [1] [2].

| Parameter                                                | Gedatolisib (pan-PI3K/mTOR)                                                                                               | Alpelisib (PI3K $\alpha$ )                 | Capivasertib (AKT)                     | Everolimus (mTORC1)                         |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|----------------------------------------|---------------------------------------------|
| Avg. Anti-proliferative Potency (GR <sub>50</sub> in nM) | 12                                                                                                                        | 2783                                       | 2602                                   | 2134                                        |
| Cytotoxic Efficacy (Avg. GR <sub>max</sub> )             | -0.72                                                                                                                     | -0.10                                      | 0.00                                   | 0.33                                        |
| Impact on PIK3CA/PTEN status                             | Equally effective regardless of mutation status [1]                                                                       | More effective in PIK3CA-mutant models [1] | More effective in PTEN-loss models [2] | Limited efficacy due to feedback relief [1] |
| Key Functional Effects                                   | Superior reduction in protein synthesis, glucose consumption, cell cycle progression, and induction of cell death [1] [5] | Moderate effects, often compensatory       | Moderate effects, often compensatory   | Limited effects, often compensatory         |

## Clinical Development and Evidence

**Gedatolisib** is under investigation in multiple late-stage clinical trials, showing promising efficacy and a manageable safety profile.

- **Phase 1 Safety (Single Agent):** A first-in-human study established the **Maximum Tolerated Dose (MTD) at 154 mg administered once weekly intravenously**. The most common treatment-related adverse events were mucosal inflammation/stomatitis (58.4%), nausea (42.9%), and hyperglycemia (26%). Most AEs at the MTD were Grade 1, demonstrating a manageable safety profile [3].
- **Phase 3 in HR+/HER2- Breast Cancer (VIKTORIA-1 Trial):** Recent (July 2025) topline results for the PIK3CA wild-type cohort showed significant success [6].
  - **Gedatolisib + Fulvestrant + Palbociclib (triplet):** Reduced risk of progression/death by **80%** vs. control. Median Progression-Free Survival (PFS) was **8.0 months**, a **6.0-month improvement** over control.
  - **Gedatolisib + Fulvestrant (doublet):** Reduced risk of progression/death by **67%**. Median PFS was **7.4 months**, a **5.4-month improvement**.
- **Early Trials in Other Cancers:**
  - **HER2+ Metastatic Breast Cancer:** A phase 2 trial showed an **Objective Response Rate (ORR) of 43%** and a **median Overall Survival (OS) of 24.7 months** in heavily pre-treated patients (median of  $\geq 4$  prior anti-HER2 therapies) [7].
  - **Metastatic Castration-Resistant Prostate Cancer (mCRPC):** Early data from a phase 1/2 trial with darolutamide showed a **6-month radiographic PFS rate of 66%**, favorable compared to historical controls with AR inhibitors alone [7].

## Suggested Experimental Readouts

When evaluating **gedatolisib** in preclinical models, consider these functional and signaling assays based on the search results.

- **Cell Proliferation and Viability:** Use **Growth Rate (GR) metrics** analysis, which distinguishes cytostatic from cytotoxic effects better than traditional viability assays. This method identified **gedatolisib's** superior cytotoxicity (GRMax = -0.72) [1].
- **Downstream Pathway Inhibition:** Assess phosphorylation of key PAM effectors in Western blot or immunofluorescence assays. Key markers include **pAKT (Ser473, mTORC2 target)**, **pS6 (S240/244, mTORC1 target)**, and **p4EBP1 (mTORC1 target)**. A greater and more sustained suppression is expected with **gedatolisib** [3].
- **Metabolic and Functional Assays:**
  - **Protein Synthesis:** **O-propargyl-puromycin (OPP) incorporation** assay [2].
  - **Glucose Metabolism:** Measure **glucose consumption and lactate production** in cell culture media [1] [5].

- **Cell Cycle and Death:** Analyze via **flow cytometry (e.g., EdU/propidium iodide staining)** and **cleaved caspase-3** detection [2].

**Gedatolisib** represents a promising multi-targeted strategy in oncology therapeutics, particularly for overcoming resistance to more selective agents. Its comprehensive clinical development program will further define its role in treating breast and other cancers.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Gedatolisib shows superior potency and efficacy versus ... [nature.com]
2. Assessments of prostate cancer cell functions highlight differences... [pmc.ncbi.nlm.nih.gov]
3. First-In-Human Study of PF-05212384 (PKI-587), a Small ... [pmc.ncbi.nlm.nih.gov]
4. - Celcuity Gedatolisib [celcuity.com]
5. Celcuity Presents Preclinical Data on Therapeutic Effects of ... [biospace.com]
6. Gedatolisib Shows Impressive PFS in HR+/HER2- Breast ... [targetedonc.com]
7. Gedatolisib Shows Encouraging Early Efficacy in mCRPC ... [targetedonc.com]

To cite this document: Smolecule. [gedatolisib pan-class I PI3K isoform inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-pan-class-i-pi3k-isoform-inhibition>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)